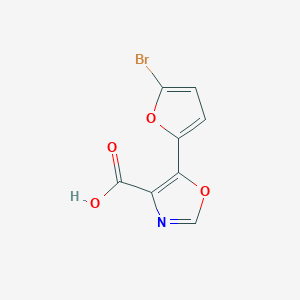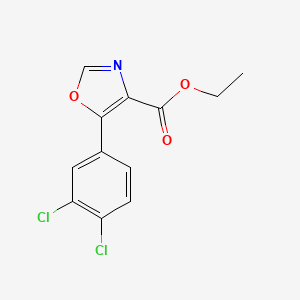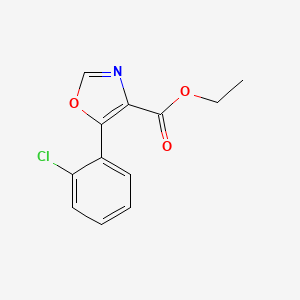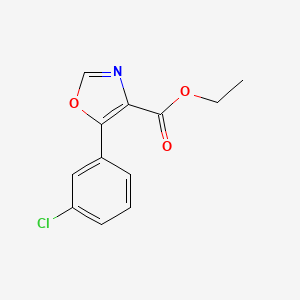
2-Formyl-5-(3-methylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formyl-5-(3-methylphenyl)phenol, 95% (2F-5M-Phenol) is a phenolic compound that has been studied for its potential applications in biomedical research. It is a colorless, crystalline solid with a melting point of 63-65°C and a boiling point of 302-304°C. It is soluble in ethanol and insoluble in water. 2F-5M-Phenol has been used in a variety of synthetic and research applications, including as a reagent in organic synthesis, a substrate for enzyme studies, and a probe for studying the structure and function of proteins.
Mécanisme D'action
The mechanism of action of 2-Formyl-5-(3-methylphenyl)phenol, 95% is not yet fully understood. However, it is believed to be related to its ability to interact with proteins and other molecules, as well as its ability to act as an enzyme substrate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Formyl-5-(3-methylphenyl)phenol, 95% are not yet fully understood. However, in vitro studies have shown that it can interact with proteins and other molecules, as well as act as an enzyme substrate.
Avantages Et Limitations Des Expériences En Laboratoire
2-Formyl-5-(3-methylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize, and produces a high yield of product. It is also relatively stable and can be stored for long periods of time without significant degradation. However, it is not very soluble in water, and so must be used in aqueous solutions with a high concentration of organic solvent.
Orientations Futures
The potential applications of 2-Formyl-5-(3-methylphenyl)phenol, 95% are still being explored. Some possible future directions include further studies of its mechanism of action, its potential use in drug design, and its use in biotechnology and medical research. Additionally, further research into its biochemical and physiological effects could lead to new insights into the role of phenolic compounds in human health and disease.
Méthodes De Synthèse
2-Formyl-5-(3-methylphenyl)phenol, 95% can be synthesized from 3-methylphenol and formic acid in a two-step reaction. In the first step, 3-methylphenol is reacted with formic acid in the presence of a catalyst such as sodium hydroxide to form 2-Formyl-5-(3-methylphenyl)phenol, 95% and sodium formate. In the second step, the sodium formate is removed by acidification with a strong mineral acid such as hydrochloric acid. This method is simple and efficient, and produces a high yield of product.
Applications De Recherche Scientifique
2-Formyl-5-(3-methylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a substrate for enzyme studies, as a reagent in organic synthesis, and as a probe for studying the structure and function of proteins. It has also been used in studies of the mechanisms of enzyme catalysis and in studies of the interactions between proteins and other molecules.
Propriétés
IUPAC Name |
2-hydroxy-4-(3-methylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-3-2-4-11(7-10)12-5-6-13(9-15)14(16)8-12/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENOOJOMBUAMEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626537 |
Source


|
| Record name | 3-Hydroxy-3'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-5-(3-methylphenyl)phenol | |
CAS RN |
1261969-23-6 |
Source


|
| Record name | 3-Hydroxy-3'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














